Cas no 1362243-46-6 (6-Isoquinolinemethanamine, 1,2,3,4-tetrahydro-N,N-dimethyl-)

6-Isoquinolinemethanamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, is a tetrahydroisoquinoline derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a saturated isoquinoline core substituted with a dimethylaminomethyl group, offering versatility as a building block for bioactive compounds. The compound's rigid yet flexible scaffold makes it useful in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzyme inhibitors. Its amine functionality allows for further derivatization, enhancing its utility in drug discovery. The dimethyl substitution may influence lipophilicity and bioavailability, making it a candidate for optimizing pharmacokinetic properties. Proper handling and storage are recommended due to its reactive amine group.
6-Isoquinolinemethanamine, 1,2,3,4-tetrahydro-N,N-dimethyl- structure
1362243-46-6 structure
商品名:6-Isoquinolinemethanamine, 1,2,3,4-tetrahydro-N,N-dimethyl-
CAS番号:1362243-46-6
MF:C12H18N2
メガワット:190.284722805023
CID:2127296

6-Isoquinolinemethanamine, 1,2,3,4-tetrahydro-N,N-dimethyl- 化学的及び物理的性質

名前と識別子

    • N,N-dimethyl(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine
    • 6-Isoquinolinemethanamine, 1,2,3,4-tetrahydro-N,N-dimethyl-
    • インチ: 1S/C12H18N2/c1-14(2)9-10-3-4-12-8-13-6-5-11(12)7-10/h3-4,7,13H,5-6,8-9H2,1-2H3
    • InChIKey: OUWVJPHPMRWAIT-UHFFFAOYSA-N
    • ほほえんだ: N1CC2C=CC(CN(C)C)=CC=2CC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 179
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 15.3

6-Isoquinolinemethanamine, 1,2,3,4-tetrahydro-N,N-dimethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7437680-0.1g
dimethyl[(1,2,3,4-tetrahydroisoquinolin-6-yl)methyl]amine
1362243-46-6 95.0%
0.1g
$1068.0 2025-03-11
Enamine
EN300-7437680-0.05g
dimethyl[(1,2,3,4-tetrahydroisoquinolin-6-yl)methyl]amine
1362243-46-6 95.0%
0.05g
$1020.0 2025-03-11
Enamine
EN300-7437680-1.0g
dimethyl[(1,2,3,4-tetrahydroisoquinolin-6-yl)methyl]amine
1362243-46-6 95.0%
1.0g
$1214.0 2025-03-11
Enamine
EN300-7437680-0.25g
dimethyl[(1,2,3,4-tetrahydroisoquinolin-6-yl)methyl]amine
1362243-46-6 95.0%
0.25g
$1117.0 2025-03-11
Enamine
EN300-7437680-10.0g
dimethyl[(1,2,3,4-tetrahydroisoquinolin-6-yl)methyl]amine
1362243-46-6 95.0%
10.0g
$5221.0 2025-03-11
Enamine
EN300-7437680-2.5g
dimethyl[(1,2,3,4-tetrahydroisoquinolin-6-yl)methyl]amine
1362243-46-6 95.0%
2.5g
$2379.0 2025-03-11
Enamine
EN300-7437680-5.0g
dimethyl[(1,2,3,4-tetrahydroisoquinolin-6-yl)methyl]amine
1362243-46-6 95.0%
5.0g
$3520.0 2025-03-11
Enamine
EN300-7437680-0.5g
dimethyl[(1,2,3,4-tetrahydroisoquinolin-6-yl)methyl]amine
1362243-46-6 95.0%
0.5g
$1165.0 2025-03-11

6-Isoquinolinemethanamine, 1,2,3,4-tetrahydro-N,N-dimethyl- 関連文献

6-Isoquinolinemethanamine, 1,2,3,4-tetrahydro-N,N-dimethyl-に関する追加情報

Comprehensive Overview of 6-Isoquinolinemethanamine, 1,2,3,4-tetrahydro-N,N-dimethyl- (CAS No. 1362243-46-6)

6-Isoquinolinemethanamine, 1,2,3,4-tetrahydro-N,N-dimethyl- (CAS No. 1362243-46-6) is a specialized organic compound belonging to the isoquinoline family. This compound has garnered significant attention in recent years due to its potential applications in pharmaceutical research and material science. The tetrahydro-N,N-dimethyl moiety in its structure enhances its solubility and bioavailability, making it a valuable intermediate in drug discovery. Researchers are particularly interested in its role as a building block for synthesizing novel therapeutic agents targeting neurological and metabolic disorders.

The growing demand for isoquinoline derivatives in modern chemistry has propelled the study of 6-Isoquinolinemethanamine. Its unique structural features, including the 1,2,3,4-tetrahydro ring system, contribute to its stability and reactivity under various conditions. This compound is often explored in the context of central nervous system (CNS) drug development, a hot topic in 2024 due to the rising prevalence of neurodegenerative diseases. Additionally, its N,N-dimethyl functional group is a key focus for chemists investigating amine-based catalysts and ligand design.

In the realm of green chemistry, 6-Isoquinolinemethanamine, 1,2,3,4-tetrahydro-N,N-dimethyl- is being evaluated for its eco-friendly synthesis routes. With sustainability being a major concern, researchers are optimizing its production using microwave-assisted reactions and biocatalysis. These methods align with the global push for reduced carbon footprint in chemical manufacturing. The compound’s versatility also extends to fluorescence imaging, where its isoquinoline core serves as a scaffold for developing bioimaging probes.

From a commercial perspective, CAS No. 1362243-46-6 is gaining traction in the fine chemicals market. Suppliers highlight its high purity (>98%) and compatibility with high-throughput screening (HTS) platforms. Its relevance to AI-driven drug discovery is another trending topic, as machine learning models increasingly predict its utility in targeted therapy. Frequently searched questions like "What are the applications of 6-Isoquinolinemethanamine?" or "How to synthesize 1,2,3,4-tetrahydro-N,N-dimethyl isoquinoline derivatives?" reflect the compound’s popularity in academic and industrial circles.

Quality control of 6-Isoquinolinemethanamine involves advanced analytical techniques such as HPLC, NMR, and mass spectrometry. These methods ensure compliance with Good Manufacturing Practice (GMP) standards, a critical factor for buyers in regulated industries. The compound’s storage recommendations—typically under inert gas at low temperatures—are also a common query among users. Furthermore, its structure-activity relationship (SAR) studies are frequently cited in patents related to G-protein-coupled receptor (GPCR) modulators.

In summary, 6-Isoquinolinemethanamine, 1,2,3,4-tetrahydro-N,N-dimethyl- (CAS No. 1362243-46-6) is a multifaceted compound with broad scientific and industrial relevance. Its applications span medicinal chemistry, catalysis, and materials science, driven by ongoing innovations in synthetic methodologies and computational modeling. As research continues to uncover its potential, this compound remains a focal point for addressing contemporary challenges in healthcare and sustainable technology.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.